molecular formula C10H13FN2O B8479437 4-fluoro-N'-propan-2-ylbenzohydrazide CAS No. 2925-02-2

4-fluoro-N'-propan-2-ylbenzohydrazide

Cat. No.: B8479437
CAS No.: 2925-02-2
M. Wt: 196.22 g/mol
InChI Key: LHTLVTJXNDIKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N’-propan-2-ylbenzohydrazide: is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a propan-2-yl group attached to the nitrogen atom of the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-propan-2-ylbenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and an appropriate alkylating agent, such as isopropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-fluoro-N’-propan-2-ylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N’-propan-2-ylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-fluoro-N’-propan-2-ylbenzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 4-fluoro-N’-methylbenzohydrazide
  • 4-fluoro-N’-ethylbenzohydrazide
  • 4-fluoro-N’-butylbenzohydrazide

Comparison: 4-fluoro-N’-propan-2-ylbenzohydrazide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propan-2-yl group may provide different steric and electronic effects, leading to variations in its interaction with molecular targets and its overall properties.

Properties

CAS No.

2925-02-2

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-fluoro-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14)

InChI Key

LHTLVTJXNDIKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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